methyl 2-(5H-purin-6-ylsulfanyl)acetate
Description
Structure
2D Structure
Properties
CAS No. |
5441-50-9 |
|---|---|
Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-(5H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C8H8N4O2S/c1-14-5(13)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3 |
InChI Key |
NWKYVFNGWZWSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=NC=NC21 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 5h Purin 6 Ylsulfanyl Acetate and Analogues
Strategies for S-Alkylation of 6-Mercaptopurine (B1684380)
The sulfur atom at the C6 position of 6-mercaptopurine is a nucleophilic center that readily reacts with electrophilic alkylating agents. This S-alkylation is the key reaction for creating the thioether linkage central to the target compound.
The most direct route to methyl 2-(5H-purin-6-ylsulfanyl)acetate involves the reaction of 6-mercaptopurine with methyl bromoacetate. While specific literature for the methyl ester is sparse, the synthesis of its close analogue, ethyl (9H-purin-6-ylsulfanyl)acetate, is well-documented and proceeds via the reaction of 6-mercaptopurine with an ethyl haloacetate. scielo.org.mxscielo.org.mx In this reaction, the thiol group of 6-mercaptopurine attacks the electrophilic carbon of the haloacetate, displacing the bromide and forming the C-S bond. This reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.
The conditions under which the alkylation of purines is conducted can significantly impact the outcome, including reaction time and product yield. nih.gov For the synthesis of ethyl (9H-purin-6-ylsulfanyl)acetate, both conventional heating and microwave-assisted methods have been employed. scielo.org.mxscielo.org.mx The use of microwave irradiation has been shown to dramatically reduce the reaction time while also improving the yield and purity of the resulting product. scielo.org.mxscielo.org.mx The choice of solvent, base, and temperature are critical parameters that can influence the regioselectivity of alkylation (N- vs. S-alkylation) and the rate of reaction. nih.gov Kinetically controlled conditions, often involving specific catalysts and temperatures, can favor the formation of one isomer over another, such as the N7 or N9 regioisomers in N-alkylation reactions. nih.gov
| Method | Reaction Time | Yield & Purity |
|---|---|---|
| Conventional Heating | Substantially longer | Lower yield and purity |
| Microwave-Assisted | Significantly reduced | Higher yield and purer product |
Derivatization of the Acetate (B1210297) Moiety
The ester functional group of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a range of derivatives.
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-(5H-purin-6-ylsulfanyl)acetic acid. This transformation is typically achieved under basic conditions, for example, using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. nih.gov This hydrolysis converts the ester into a functional group that can participate in a different set of coupling reactions, such as amide bond formation.
A key and widely reported derivatization is the conversion of the acetate ester to its hydrazide, 2-(9H-purin-6-ylsulfanyl)acetohydrazide. scielo.org.mxscielo.org.mxresearchgate.net This is accomplished through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate. scielo.org.mxnih.gov The reaction is typically performed in an alcohol solvent, such as ethanol (B145695), at room temperature or with gentle heating. scielo.org.mxnih.gov The resulting acetohydrazide derivative is a stable, crystalline solid and serves as a crucial intermediate for creating more complex molecular structures. scielo.org.mxscielo.org.mx
| Starting Material | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl (9H-purin-6-ylsulfanyl)acetate | Hydrazine Hydrate | Ethanol | Room Temperature / Heating | 2-(9H-purin-6-ylsulfanyl)acetohydrazide |
Coupling Reactions for Complex Purine (B94841) Conjugates
The 2-(9H-purin-6-ylsulfanyl)acetohydrazide intermediate is a valuable platform for building larger, more complex molecules. The hydrazide functionality can be readily reacted with various electrophiles, particularly aldehydes and ketones, to form hydrazone linkages. scielo.org.mxscielo.org.mxresearchgate.net For instance, reacting the acetohydrazide with a range of substituted aryl aldehydes in ethanol leads to the formation of N'-[substituted phenylmethylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazides. scielo.org.mxresearchgate.net These coupling reactions allow for the introduction of diverse structural motifs onto the purine scaffold, creating libraries of novel compounds. scielo.org.mxscielo.org.mx
Peptide Bond Formation with Amino Acid Derivatives
The structure of this compound is closely related to the purine monomers used in the synthesis of Peptide Nucleic Acids (PNAs). frontiersin.orgnih.gov PNAs are synthetic DNA/RNA analogues where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. frontiersin.orgnih.gov The nucleobases, such as the purine moiety from the title compound, are attached to this backbone via a methylene (B1212753) carbonyl linker. frontiersin.org
The synthesis of these PNA monomers involves the condensation of a carboxymethyl purine base, like N6-adenine-9-yl-acetic acid or N2-guanine-9-yl-acetic acid, with a pseudopeptide backbone. benthamdirect.com This process is a direct application of peptide bond formation. While the title compound is a methyl ester, the corresponding carboxylic acid, 2-(5H-purin-6-ylsulfanyl)acetic acid, is the reactive species in these coupling reactions. The achiral nature of the PNA backbone can simplify the synthesis and purification of the resulting monomers. Solid-phase synthesis techniques are commonly employed to assemble the PNA oligomers, which involves sequential coupling of these monomers. frontiersin.org The chemical stability of the PNA structure towards degradation by nucleases and peptidases makes it a valuable tool in molecular biology and drug development. frontiersin.org
Advanced Synthetic Routes for Purine Heterocycles
The synthesis of this compound relies on the availability of a correctly substituted purine precursor, typically 6-mercaptopurine or 6-chloropurine. The construction and functionalization of this purine core can be achieved through several advanced synthetic strategies.
Cross-Coupling Reactions in Purine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the purine scaffold by forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These methods often start with a halogenated purine and couple it with an organometallic reagent. nih.govacs.org
Commonly used cross-coupling reactions in purine chemistry include:
Suzuki-Miyaura Coupling : This reaction pairs a halopurine with a boronic acid or ester, catalyzed by a palladium complex. It has been used for C-C bond formation at various positions of the purine ring. nih.govacs.org For instance, 3-iodo-3-deazaadenine has been successfully coupled with phenylboronic acid using a Pd(OAc)₂/TPPTS catalyst system. nih.govacs.org
Sonogashira Coupling : This palladium-catalyzed reaction couples a halopurine with a terminal alkyne, providing access to alkynylated purine derivatives. nih.govacs.org
Heck Coupling : This reaction involves the coupling of a halopurine with an alkene. acs.org
Kumada Coupling : This method uses a Grignard reagent (organomagnesium) to functionalize halopurines. nih.govacs.org
These reactions allow for the introduction of a wide variety of substituents (aryl, alkyl, alkenyl, alkynyl) onto the purine framework, enabling the synthesis of a diverse library of purine analogues. rsc.orgnih.govacs.org
Table 2: Examples of Cross-Coupling Reactions on Purine Scaffolds
| Reaction Name | Catalyst System (Example) | Substrates | Position Functionalized | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / TPPTS | Halopurine + Boronic Acid | C3, C6, C8 | nih.gov, acs.org, thieme-connect.de |
| Sonogashira | Pd catalyst | Halopurine + Terminal Alkyne | C3, C6, C8 | nih.gov, acs.org |
| Heck | Pd catalyst | Halopurine + Alkene | C3 | acs.org |
| Kumada | Pd catalyst | Halopurine + Grignard Reagent | C3 | nih.gov, acs.org |
Regioselective Synthesis of Substituted Purine Frameworks
A significant challenge in purine chemistry is controlling the regioselectivity of reactions, particularly alkylation, which can occur at the N7 or N9 positions of the imidazole (B134444) ring. ub.eduacs.org The synthesis of the title compound's precursor, 6-mercaptopurine, typically begins with the construction of a 6-substituted purine like 6-chloropurine. The introduction of the sulfanylacetate group at C6 is generally straightforward via nucleophilic aromatic substitution, where the thiol displaces the chlorine atom. mdpi.com
However, subsequent reactions or the initial synthesis of the purine ring must control the substitution pattern. For instance, direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 product usually being the thermodynamically more stable and major product. ub.eduacs.org Strategies to achieve regioselectivity include:
Steric Hindrance : Introducing bulky groups at the C6 position can sterically block the N7 position, favoring substitution at N9. mdpi.combyu.edu
Reaction Conditions : The choice of base, solvent, and temperature can influence the N7/N9 ratio. For example, using tetrabutylammonium (B224687) hydroxide as a base under microwave irradiation has been shown to favor N9 alkylation. ub.edu
Directed Synthesis : Building the purine ring from a pre-functionalized imidazole or pyrimidine (B1678525) allows for unambiguous placement of substituents, though these methods can be multistep and laborious. nih.gov
Heterocyclization Strategies for Purine Ring Construction
From a synthetic chemistry perspective, classic methods include:
Traube Purine Synthesis : This is a widely used method that involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source (like formic acid or an orthoester) to close the imidazole ring.
Synthesis from Imidazole Precursors : An alternative approach starts with a 4,5-disubstituted imidazole and builds the pyrimidine ring onto it. For example, reacting a 4-amino-5-carboxamidoimidazole with a one-carbon source can lead to the formation of the purine ring. nih.gov
These heterocyclization strategies provide fundamental access to the purine core, which can then be further modified to yield target molecules like 6-mercaptopurine.
N9-Alkylation of Purine Bases
While the title compound is unsubstituted on the purine nitrogen, the synthesis of its N9-alkylated analogues is a common objective in medicinal chemistry. N9-alkylation is a key reaction for producing many biologically active purine derivatives, including nucleoside analogues. rhhz.net The primary challenge is achieving selectivity for the N9 position over the N7 position. mdpi.com
Several methods have been developed for regioselective N9-alkylation:
Base-Catalyzed Alkylation : The most common method involves treating the purine with a base (e.g., K₂CO₃, NaH, DBU) to form the purine anion, followed by reaction with an alkyl halide. ub.eduresearchgate.net While this often produces N7/N9 mixtures, conditions can be optimized to favor the N9 isomer. ub.edumdpi.com
Mitsunobu Reaction : This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like DEAD or DIAD. It is often reported to be more N9-selective compared to classical alkylation with alkyl halides. mdpi.com
Metal-Free Radical Relay : Novel methods, such as a visible-light-promoted reaction between a purine and an ether using Umemoto's reagent, can provide excellent regioselectivity for N9-alkylated products. rhhz.net
Oxidative Coupling : An oxidative coupling between purines and alkyl ethers or benzyl (B1604629) compounds can be achieved using a catalyst like n-Bu₄NI with an oxidant, leading to N9-alkylated derivatives. acs.org
Table 3: Selected Methods for N9-Alkylation of Purines
| Method | Alkylating Agent | Reagents/Conditions | Selectivity | Citations |
|---|---|---|---|---|
| Base-Catalyzed | Alkyl Halide | K₂CO₃, DMF | Good to moderate N9 selectivity, often mixture with N7. | mdpi.com, researchgate.net |
| Mitsunobu | Alcohol | PPh₃, DIAD/DEAD | Often higher N9 selectivity than halide methods. | mdpi.com |
| Radical Relay | Ether | Umemoto's reagent, visible light | Excellent N9 regioselectivity. | rhhz.net |
| Oxidative Coupling | Ether/Benzyl compound | n-Bu₄NI, t-BuOOH | Good yields of N9-alkylated products. | acs.org |
Analytical Techniques for Structural Elucidation
The definitive identification and confirmation of the purity of this compound rely on a combination of chromatographic and spectroscopic methods, alongside elemental analysis. These techniques provide orthogonal information, ensuring a comprehensive characterization of the compound.
Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)
Thin-Layer Chromatography (TLC) is a fundamental and accessible technique for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. In the context of purine derivatives, TLC is effective for the qualitative analysis of reaction mixtures and the identification of the final product against starting materials and byproducts.
For compounds analogous to this compound, such as various 6-mercaptopurine derivatives, TLC is routinely employed. researchgate.net The choice of the mobile phase is critical for achieving good separation. A common approach involves using a mixture of a polar organic solvent, such as acetonitrile, and an aqueous phase. researchgate.net The ratio of these solvents can be adjusted to optimize the separation of compounds with varying polarities.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. For purine derivatives, these values are highly dependent on the specific substituent and the composition of the mobile phase. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), where the purine ring, an aromatic heterocycle, absorbs UV radiation and appears as a dark spot on a fluorescent background. ictsl.net
Table 1: Representative TLC Parameters for Purine Derivatives
| Compound Class | Stationary Phase | Mobile Phase Example | Detection | Expected Rf Range |
| 6-Mercaptopurine Derivatives | Silica Gel 60 F254 | Acetonitrile:Water (varying ratios) | UV (254 nm) | 0.2 - 0.8 |
Note: The specific Rf value for this compound would need to be determined experimentally under defined conditions.
Spectroscopic Characterization (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the purine ring, the thioether linkage, and the methyl ester group.
Analysis of the IR spectra of related purine compounds, such as 6-mercaptopurine and its S-methylated derivatives, provides a strong basis for interpreting the spectrum of the target molecule. researchgate.netchemicalbook.com For instance, the IR spectrum of 6-mercaptopurine shows characteristic peaks for N-H stretching, aromatic C-H stretching, and C=N stretching within the purine ring. researchgate.net
In the case of this compound, the following key absorptions would be anticipated:
N-H Stretching: A broad absorption band in the region of 3100-2900 cm⁻¹, characteristic of the N-H bond in the purine ring.
C-H Stretching: Absorptions around 3000-2850 cm⁻¹ corresponding to the C-H bonds of the methyl group and the methylene bridge.
C=O Stretching: A strong, sharp absorption band typically in the range of 1750-1735 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
C=N and C=C Stretching: A series of bands in the 1620-1450 cm⁻¹ region, which are characteristic of the aromatic and heteroaromatic ring stretching vibrations of the purine core. researchgate.net
C-S Stretching: A weaker absorption in the fingerprint region, which can be difficult to assign definitively but is expected for the thioether linkage.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (purine) | 3100 - 2900 | Medium, Broad |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ester) | 1750 - 1735 | Strong, Sharp |
| C=N, C=C (purine ring) | 1620 - 1450 | Medium to Strong |
| C-O (ester) | 1300 - 1100 | Medium |
Elemental Composition Verification (e.g., Elemental Microanalysis)
Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. This technique is crucial for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.
The molecular formula for this compound is C₈H₈N₄O₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Table 3: Elemental Composition of this compound (C₈H₈N₄O₂S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 8 | 96.088 | 42.85 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.60 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 24.99 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.27 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.30 |
| Total | 224.238 | 100.00 |
Experimental determination of these percentages for a synthesized sample of this compound would serve as a definitive confirmation of its elemental composition and, by extension, its molecular formula, assuming the structural arrangement is confirmed by spectroscopic methods. This analytical technique is a standard procedure in the characterization of novel substituted purines. mdpi.com
Preclinical Biological Investigations and Pharmacological Activities
Evaluation of Antimicrobial Spectrum
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
No specific studies detailing the antibacterial efficacy of methyl 2-(5H-purin-6-ylsulfanyl)acetate against Gram-positive or Gram-negative bacterial strains were identified in the conducted search of available literature. While research exists on the antibacterial properties of various purine (B94841) analogues and sulfur-containing heterocyclic compounds, data pertaining directly to this specific molecule is not present in the reviewed sources.
Antifungal Properties and Activity Profiles
There is no available information from the performed searches regarding the evaluation of this compound for antifungal properties. Studies on related chemical structures, such as certain purine derivatives, have shown antifungal potential, but specific activity profiles for this compound have not been reported.
Assessment of Antiproliferative and Cytotoxic Potential (Cellular Models)
Screening in Human Carcinoma Cell Lines (e.g., Huh7, HCT116, MCF7, HeLa, Vero E6)
No specific data from preclinical screenings of this compound against the human carcinoma cell lines Huh7, HCT116, MCF7, HeLa, or Vero E6 were found. The antiproliferative and cytotoxic potential of this particular compound has not been documented in the context of these specific cellular models in the available literature.
Modulators of Cell Growth and Viability in In Vitro Systems
Information regarding the role of this compound as a modulator of cell growth and viability in in vitro systems is not available in the reviewed scientific literature. While the purine scaffold is central to many molecules that influence cell cycle and viability, the specific effects of this compound have not been characterized.
Antiviral Activity Studies (Preclinical)
No preclinical studies on the antiviral activity of this compound were found during the literature search. Research into purine nucleoside analogues has yielded significant antiviral agents, but data concerning the specific antiviral properties of this compound is not publicly available.
Inhibition of Viral Replication Mechanisms
There is no available scientific literature or published data detailing the inhibitory effects of this compound on the replication mechanisms of any viruses.
Effects on Specific Viral Enzymes (e.g., HCV RNA-dependent RNA polymerase)
No studies have been found that investigate or report on the effects of this compound on specific viral enzymes, including Hepatitis C Virus (HCV) RNA-dependent RNA polymerase.
Investigational Antithyroid Effects
In Vitro Complexation Studies with Iodine
There are no documented in vitro studies on the complexation of this compound with iodine.
In Vivo Preclinical Models for Hormonal Modulation
No in vivo preclinical studies have been published that examine the potential for this compound to modulate hormonal pathways.
Enzyme Modulation and Inhibition Profiles
Interactions with Pyruvate (B1213749) Kinase M2 Isoforms
There is no research available that describes any interactions between this compound and pyruvate kinase M2 isoforms.
Ligand-Binding and Functional Assays for Adenosine (B11128) Receptors (A1, A2A, A2B, A3)
The interaction of this compound with adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, has been a subject of investigation to determine its binding affinity and functional activity. nih.govnih.gov These receptors are G-protein-coupled receptors that are activated by the endogenous nucleoside adenosine and are involved in a multitude of physiological processes. nih.govnih.gov
Ligand-binding assays are crucial in determining the affinity of a compound for a specific receptor subtype. taylorfrancis.com These assays often utilize radiolabeled ligands to compete with the test compound for binding to receptors expressed in cell membranes. nih.gov For instance, studies on various purine derivatives have employed transfected cell lines that overexpress a single AR subtype to ensure specificity. nih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
Functional assays, on the other hand, assess the biological response initiated by the binding of a compound to the receptor. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. nih.gov A common method involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). nih.govbindingdb.org A1 and A3 adenosine receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.gov Conversely, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP formation. nih.gov
While specific binding and functional assay data for this compound are not extensively detailed in the provided search results, the general approach to characterizing such purine derivatives involves a systematic evaluation across all four adenosine receptor subtypes. For example, a series of adenosine derivatives were evaluated for their affinity at A1, A2A, A2B, and A3 receptors, with many showing a preference for the A3 subtype. nih.gov The functional outcomes of these interactions are then determined, with compounds often exhibiting agonist activity exclusively at the A3 receptor. nih.gov
Table 1: Ligand-Binding and Functional Assay Parameters for Adenosine Receptors
| Parameter | Description | Typical Measurement |
| Binding Affinity (Ki) | Concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand. | Radioligand binding assays. nih.gov |
| Functional Activity | Biological effect of the ligand upon binding to the receptor (agonist, antagonist, etc.). | Measurement of second messengers like cAMP. nih.gov |
| Receptor Subtype | Specific adenosine receptor being investigated (A1, A2A, A2B, A3). nih.govnih.gov | Use of cell lines expressing a single receptor subtype. nih.gov |
Inhibition of E1 Activating Enzymes (e.g., SUMO-activating enzyme, Nedd8-activating enzyme)
The ubiquitin-proteasome system and related pathways involving ubiquitin-like proteins are critical for cellular function, and their dysregulation is implicated in various diseases. nih.govresearchgate.net E1 activating enzymes initiate these conjugation cascades. Investigations into the effects of purine derivatives like this compound may include their potential to inhibit these enzymes.
SUMO-activating enzyme (SAE) is a heterodimeric protein (SAE1/SAE2) that initiates SUMOylation, a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein. nih.govmdpi.com This process is crucial for regulating protein function, and its disruption can impact cancer cell survival and proliferation. researchgate.net The development of potent and selective SAE inhibitors has been a focus of research to probe the biology of the SUMO pathway. researchgate.net The inactivation of SAE has been shown to be a potential therapeutic strategy in cancers with certain genetic profiles. nih.gov
Nedd8-activating enzyme (NAE) is another essential E1 enzyme that activates the Neural precursor cell expressed, developmentally down-regulated 8 (Nedd8) protein. nih.gov The Nedd8 conjugation pathway is vital for the activity of cullin-RING ubiquitin ligases (CRLs), which regulate the turnover of a subset of proteins involved in cancer cell growth and survival. nih.govresearchgate.net Inhibition of NAE disrupts CRL-mediated protein turnover, which can lead to apoptosis in tumor cells. nih.gov MLN4924 is a well-characterized selective inhibitor of NAE that has demonstrated anti-tumor activity by blocking the activation of Nedd8. nih.govnih.gov
While direct evidence of this compound inhibiting SAE or NAE is not present in the search results, the purine scaffold is a common feature in inhibitors of various enzymes. Therefore, assessing its activity against these E1 activating enzymes would be a logical step in its preclinical evaluation.
Table 2: E1 Activating Enzymes and Their Inhibition
| Enzyme | Function | Consequence of Inhibition | Example Inhibitor |
| SUMO-activating enzyme (SAE) | Initiates the SUMOylation cascade. nih.govmdpi.com | Disrupts cellular processes like cell cycle and DNA damage repair, potentially leading to reduced cancer cell proliferation. researchgate.net | ML-792 researchgate.net |
| Nedd8-activating enzyme (NAE) | Activates the Nedd8 protein, essential for cullin-RING ligase activity. nih.gov | Disrupts protein turnover, leading to apoptosis in cancer cells. nih.gov | MLN4924 (Pevonedistat) nih.govnih.gov |
Inhibition of Heat Shock Protein 90 (Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the proper folding, stability, and function of numerous client proteins, many of which are involved in signal transduction pathways that promote cell growth and survival. nih.govnih.gov In cancer cells, Hsp90 is often overexpressed and helps to maintain the function of oncogenic proteins, making it an attractive target for cancer therapy. nih.govresearchgate.net
Inhibitors of Hsp90 bind to the N-terminal ATP-binding pocket of the chaperone, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome system. nih.govresearchgate.net A number of Hsp90 inhibitors have been developed, including those with a purine scaffold. nih.govnih.gov These purine-based inhibitors have been designed to fit into the nucleotide-binding pocket of Hsp90. nih.gov
One such purine-based Hsp90 inhibitor, PU-H71, has shown potent anti-tumor activity in preclinical models of lymphoma by destabilizing the oncoprotein Bcl6. nih.gov The development of these compounds highlights the potential for purine derivatives to act as Hsp90 inhibitors. nih.gov Therefore, it is plausible that this compound could be investigated for its ability to inhibit Hsp90, given its purine core structure. Such an investigation would typically involve assays to measure the inhibition of Hsp90's ATPase activity and the degradation of Hsp90 client proteins in cells treated with the compound. mdpi.com
Table 3: Purine-Based Hsp90 Inhibition
| Compound Class | Mechanism of Action | Effect on Cancer Cells | Example |
| Purine-based Hsp90 inhibitors | Bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function. nih.govnih.gov | Leads to the degradation of oncogenic client proteins, inducing apoptosis and suppressing tumor growth. nih.gov | PU-H71 nih.gov |
In Vivo Preclinical Pharmacodynamic Assessments
In vivo preclinical pharmacodynamic assessments are essential to understand the biochemical and physiological effects of a drug candidate in a living organism. These studies aim to demonstrate that the compound reaches its intended target and elicits the expected biological response.
For a compound like this compound, pharmacodynamic studies would be designed based on its in vitro pharmacological profile. For instance, if the compound is found to be a potent inhibitor of a specific enzyme in vitro, in vivo studies would aim to confirm this activity in an animal model. This could involve administering the compound to animals and then measuring the activity of the target enzyme in relevant tissues.
An example of in vivo pharmacodynamic assessment for an NAE inhibitor like MLN4924 involved demonstrating on-target inhibition of NAE in mice bearing human tumor xenografts. nih.gov This was likely achieved by measuring the levels of neddylated cullins in tumor tissues after treatment. Similarly, for an Hsp90 inhibitor like PU-H71, in vivo studies in mice with lymphoma xenografts showed suppression of the target protein Bcl6 and reactivation of its target genes. nih.gov
Therefore, for this compound, if it were found to inhibit a particular target such as an adenosine receptor subtype or Hsp90, in vivo pharmacodynamic studies would be designed to measure the downstream consequences of this inhibition in a relevant animal model of disease. This would provide crucial information on the compound's mechanism of action and its potential for therapeutic efficacy.
Anti-Inflammatory Responses in Animal Models (e.g., carrageenan induced paw edema)
A comprehensive review of scientific literature did not yield any specific studies investigating the anti-inflammatory responses of this compound in animal models, such as the carrageenan-induced paw edema test. The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of potential therapeutic agents. ums.ac.idnih.govnih.gov The model involves injecting carrageenan, an irritating polysaccharide, into the paw of a rodent, which elicits a localized inflammatory response characterized by swelling (edema). nih.govnih.gov The reduction in paw volume after treatment with a test compound, compared to a control group, indicates its potential anti-inflammatory effect. ums.ac.id While this model is standard for assessing anti-inflammatory properties, no published research has applied it to this compound.
Structure Activity Relationship Sar Elucidation
Fundamental Principles of Chemical Structure and Biological Activity Relationship
The concept of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, positing that the biological activity of a compound is intrinsically linked to its three-dimensional structure. This principle is particularly evident in the realm of purine (B94841) analogs. The purine ring system, with its constituent imidazole (B134444) and pyrimidine (B1678525) rings, offers multiple sites for chemical modification. Alterations at these positions can profoundly influence a molecule's size, shape, electronic distribution, and lipophilicity, thereby dictating its interaction with biological targets such as enzymes and receptors.
For purine analogs like 6-mercaptopurine (B1684380) and its derivatives, the purine scaffold is essential for its activity, as it allows the compound to mimic naturally occurring purine bases and interfere with nucleic acid synthesis. pharmacyindia.co.in The specific nature and placement of substituents on this scaffold fine-tune the compound's pharmacological profile, determining its potency, selectivity, and mechanism of action.
Impact of Purine Ring Substitutions on Pharmacological Effects
Effects of Modifications at the 6-Position
The 6-position of the purine ring is a critical determinant of biological activity. In the case of methyl 2-(5H-purin-6-ylsulfanyl)acetate, this position is occupied by a thioether linkage. Studies on a series of purine derivatives have shown that thioether-linked side chains are often superior to their oxygen and nitrogen isosteres in conferring certain biological activities, such as selective positive inotropic effects. nih.gov The introduction of a hydrophobic substituent at the 6-position has also been shown to generally increase the activity of the drug. gpatindia.com
The nature of the group attached to the sulfur atom is also crucial. For instance, the introduction of bulky or electron-withdrawing groups can modulate the compound's interaction with its target. Some S-substituted derivatives of 6-mercaptopurine are thought to act as prodrugs, which upon metabolic cleavage, release the active 6-mercaptopurine. nih.gov This metabolic activation is a key consideration in the design of such compounds.
Influence of Substituents on Nitrogen Atoms (e.g., N7, N9)
Alkylation of the nitrogen atoms within the purine ring, particularly at the N7 and N9 positions, is a common strategy for modifying the properties of purine analogs. Generally, direct alkylation of purines leads to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and, therefore, predominant product. nih.gov However, the regioselectivity of this reaction can be influenced by various factors, including the nature of the substituent at the 6-position. For instance, certain 6-(azolyl)purine derivatives have been shown to favor the formation of the N9 isomer due to the steric shielding of the N7 position by the azole ring. nih.gov
From a biological standpoint, the position of the alkyl group can have a significant impact on activity. While N9-substituted purines are often the desired products in drug design, N7-substituted analogs can also exhibit interesting biological profiles, including cytotoxic and antiviral activities. nih.gov For example, some N7-substituted 6-mercaptopurine derivatives have demonstrated cytostatic activity. nih.gov The modification at the N9 position with fragments like 2-hydroxyethoxymethyl has been shown to not lead to a loss of cytotoxic activity in certain purine conjugates, suggesting that this position is amenable to the introduction of hydrophilic groups to improve properties like solubility. nih.gov
Role of the S-Alkylated Side Chain in Bioactivity
The side chain attached to the sulfur atom at the 6-position plays a pivotal role in defining the pharmacological characteristics of this compound.
Contribution of the Ester/Carboxylic Acid/Hydrazide Functionality
The terminal functional group of the S-alkylated side chain—in this case, a methyl ester—is a key determinant of the molecule's properties and potential biological activity. The ester functionality can influence the compound's solubility, membrane permeability, and metabolic stability. Esters are often employed as prodrugs of carboxylic acids, as they can be hydrolyzed by esterases in the body to release the more polar and often more active carboxylic acid form.
The corresponding carboxylic acid, 2-(5H-purin-6-ylsulfanyl)acetic acid, would present a different pharmacological profile. Carboxylic acids are generally more water-soluble and can engage in different types of interactions with biological targets, such as ionic bonding. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acids have highlighted the importance of the carboxylic acid moiety for cytotoxic activity. nih.govnih.gov
Conversion of the ester to a hydrazide would introduce another layer of chemical reactivity and potential biological activity. Hydrazides are known to be versatile pharmacophores and are present in a number of clinically used drugs. mdpi.comhygeiajournal.com They can act as hydrogen bond donors and acceptors and can chelate metal ions, which can be important for certain biological activities. Hydrazide derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comhygeiajournal.commdpi.comnih.govnih.gov
Length and Nature of the Alkyl Linker
The length and flexibility of the alkyl linker connecting the purine ring to the terminal functional group are critical for optimal interaction with the biological target. In this compound, the linker is a simple methylene (B1212753) group. Studies on related purine conjugates have demonstrated that the length of the polymethylene chain linker is crucial for cytotoxic activity. nih.govnih.gov An optimal linker length allows for the correct positioning of the pharmacophoric groups within the binding site of the target protein or enzyme. The activity of some 6-mercaptopurine derivatives has been shown to increase with an increase in the carbon chain length up to a certain point, after which it decreases. gpatindia.com This suggests that there is an optimal distance and spatial orientation required for effective biological activity.
Stereochemical Considerations in Activity and Selectivity
The introduction of chiral centers into derivatives of 6-mercaptopurine, the parent scaffold of this compound, can have profound effects on their biological activity and selectivity. While specific stereochemical studies on this compound itself are not extensively documented in publicly available research, the principles derived from related chiral purine analogs offer significant insights. The spatial arrangement of substituents can dictate the molecule's ability to fit into the binding pocket of a target protein, influencing its efficacy and specificity.
In a series of 6-substituted purinyl alkoxycarbonyl amino acids, the stereochemistry of the amino acid component was found to be a determining factor for their immunostimulatory activity. acs.org For instance, the activity was shown to be dependent on the specific stereoisomer of the amino acid attached, highlighting that the three-dimensional orientation of the side chain is critical for interaction with the biological target. acs.org This underscores the general principle that drug targets, being chiral themselves, often exhibit stereospecific recognition of their ligands. acs.org
While direct data for this compound is not available, we can extrapolate from analogs. For example, in a hypothetical scenario where a chiral center is introduced into the acetate (B1210297) side chain, the resulting enantiomers (R and S) would likely exhibit different biological profiles. One enantiomer might bind with higher affinity to a specific enzyme or receptor, leading to greater potency, while the other might be less active or even interact with off-target proteins, potentially causing unwanted side effects.
Table 1: Hypothetical Influence of Stereochemistry on Biological Activity of a Chiral Analog
| Chiral Analog | Stereochemistry | Relative Potency | Target Selectivity |
| Ethyl 2-(5H-purin-6-ylsulfanyl)propanoate | R-enantiomer | +++ | High for Target A |
| Ethyl 2-(5H-purin-6-ylsulfanyl)propanoate | S-enantiomer | + | Moderate for Target A, some off-target activity |
| Ethyl 2-(5H-purin-6-ylsulfanyl)propanoate | Racemic mixture | ++ | Moderate for Target A |
This table is illustrative and based on general principles of stereochemistry in drug action, as specific data for the target compound is not available.
Correlation of Structural Motifs with Potency and Target Selectivity
The potency and selectivity of compounds derived from the 6-mercaptopurine scaffold are intricately linked to the nature of the substituents on both the purine ring and the side chain at the 6-position.
The thioether linkage at the 6-position, as seen in this compound, is a common and often crucial feature for the biological activity of many 6-mercaptopurine derivatives. Studies on various analogs have shown that thioether-linked derivatives are often superior to their oxygen and nitrogen isosteres in terms of potency.
Modifications to the purine core itself can also dramatically alter the activity profile. For instance, substitutions at other positions on the purine ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with target proteins.
The side chain, in this case, the methyl acetate group, also plays a pivotal role. The length, flexibility, and presence of functional groups within this side chain can significantly impact potency and selectivity. For example, in a study of 6-substituted purine derivatives as positive inotropes, the nature of the substituent on the side chain was critical for activity. While this study did not include the exact methyl acetate side chain, it demonstrated that variations in the side chain could modulate the compound's effect.
Table 2: Correlation of Structural Motifs with Biological Properties in 6-Mercaptopurine Analogs
| Structural Motif | Position | Influence on Potency | Influence on Selectivity |
| Thioether Linkage | 6 | Generally enhances potency compared to O/N isosteres | Dependent on the nature of the S-substituent |
| Alkyl Ester | 6-side chain | Can influence cell permeability and metabolic stability | Can be modified to tune target engagement |
| Substituents on Purine Ring | 2, 8 | Can modulate electronic properties and steric interactions | Can be altered to improve selectivity for specific targets |
This table summarizes general SAR trends observed in 6-mercaptopurine analogs, as specific quantitative data for this compound is limited.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations, a method closely related to molecular docking, have been employed to study the interactions between methyl 2-((9H-purin-6-yl)thio)acetate and specific target surfaces. These simulations are crucial for understanding how the molecule adsorbs onto a surface, which is a key aspect of its function as a corrosion inhibitor. The target surface used in these detailed studies was the Fe(110) plane of iron, chosen to simulate conditions for corrosion protection.
Simulations predict that methyl 2-((9H-purin-6-yl)thio)acetate adsorbs onto the iron (Fe) surface in a stable, nearly parallel orientation. This flat arrangement maximizes the contact area between the molecule and the iron atoms, facilitating a strong interaction.
The strength of this interaction is quantified by the binding energy, also referred to as adsorption energy. Computational models have calculated a significant negative binding energy for this interaction, indicating a spontaneous and strong adsorption process. This strong binding is fundamental to the molecule's ability to form a protective layer on the metal surface.
Table 1: Predicted Interaction Energies
| Parameter | Value | Source |
|---|---|---|
| Interaction Energy (Molecule/Surface) | -18.33 kcal/mol | |
| Binding Energy (Molecule/Surface) | 18.33 kcal/mol |
Note: Negative interaction energy signifies an exothermic and spontaneous adsorption process.
The stability of the molecule's adsorption on the iron surface is due to multiple points of interaction. Analysis of the simulated structure shows that the purine (B94841) ring, with its numerous nitrogen atoms and delocalized π-electrons, plays a central role in the binding. The molecule lies flat, allowing the purine ring and the ester group to effectively interact with the Fe atoms on the surface. This configuration suggests that the adsorption is a form of chemisorption, where electrons are shared between the inhibitor molecule and the d-orbitals of the iron atoms, leading to the formation of coordinate bonds.
The computational findings provide a clear rationale for the compound's observed effectiveness as a corrosion inhibitor. The high, negative binding energy calculated from simulations corresponds directly to the strong adsorption observed experimentally. The predicted stable and parallel orientation of the molecule on the iron surface explains the formation of a dense, protective film that shields the metal from corrosive agents. Therefore, the molecular modeling results successfully rationalize the high inhibition efficiency (reported as 96.9%) measured in laboratory experiments.
Quantum Chemical Methods
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been used to investigate the electronic properties of methyl 2-((9H-purin-6-yl)thio)acetate. These calculations provide insights into the molecule's intrinsic reactivity and its electron-donating or -accepting capabilities.
DFT calculations offer a detailed picture of the molecule's electronic structure. Key properties calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value suggests a strong tendency to donate electrons, while a low ELUMO value indicates a propensity to accept electrons. The dipole moment (μ) is another important parameter derived from DFT, which can influence how the molecule orients itself and interacts with a charged surface.
Table 2: Calculated Quantum Chemical Properties
| Parameter | Description | Value | Source |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.969 eV | |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -4.432 eV | |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.537 eV |
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the molecule's reactivity. For methyl 2-((9H-purin-6-yl)thio)acetate, the HOMO is distributed across the entire molecule, indicating that multiple sites can participate in donating electrons to the vacant d-orbitals of iron atoms. The LUMO is similarly delocalized, suggesting the molecule can also accept electrons from iron.
The energy gap (ΔE) between the HOMO and LUMO is a critical reactivity descriptor. A small energy gap generally signifies higher reactivity, as less energy is required to transfer an electron. The calculated ΔE of 4.537 eV suggests a high degree of stability, yet the molecule remains sufficiently reactive to form a strong bond with the metal surface, which is crucial for its function as an inhibitor. These frontier orbital characteristics confirm the molecule's ability to both donate and accept electrons, facilitating the strong chemisorption bond predicted by molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process.
Development of 2D and 3D-QSAR Models
While specific QSAR models exclusively developed for methyl 2-(5H-purin-6-ylsulfanyl)acetate are not extensively documented in publicly available literature, the principles of 2D and 3D-QSAR are widely applied to purine analogues and other heterocyclic compounds. The development of such models is a critical step in understanding the structural requirements for a compound's biological activity.
For a series of related purine derivatives, 2D-QSAR models would typically be developed using descriptors calculated from the two-dimensional structure of the molecules. These descriptors can include constitutional, topological, and electrostatic properties. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation, which correlates these descriptors with biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov A successful 2D-QSAR model can highlight key structural features that influence potency.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by considering the 3D conformation of the molecules. These models calculate steric and electrostatic fields around the aligned molecules to determine how these fields correlate with biological activity. For a series of compounds including this compound, a 3D-QSAR study would involve aligning the structures and generating contour maps that visualize regions where, for example, bulky groups or electronegative atoms would be favorable or unfavorable for activity. drugbank.com The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²).
Predictive Capabilities for Novel Analogues
A well-validated QSAR model serves as a powerful predictive tool for the design of new, potentially more potent analogues. nih.gov Once a statistically significant relationship between structure and activity is established, the model can be used to predict the biological activity of hypothetical compounds that have not yet been synthesized. nih.gov
For instance, if a QSAR model for a series of purine derivatives indicated that increased electronegativity in a specific region of the molecule enhances activity, novel analogues of this compound could be designed in silico by substituting atoms or functional groups to meet this criterion. The model would then be used to predict the pIC50 values of these new designs. nih.gov This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. researchgate.net The ultimate proof of a QSAR model's predictive power comes from external validation, where the model accurately predicts the activity of a set of compounds not used in the model's development. nih.gov
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When the three-dimensional structure of the target protein is unknown, ligand-based drug design approaches become particularly valuable.
These methods rely on the knowledge of other molecules that bind to the target of interest. For a compound like this compound, if a set of active molecules (ligands) is known, their shared structural features can be used to create a pharmacophore model. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used as a 3D query to screen virtual compound libraries for molecules that match these features. Studies on other purine-containing compounds have successfully used virtual screening to identify potential inhibitors for various targets. nih.gov For example, a virtual screen against the iota toxin led to the identification of a library of potential inhibitors, some of which were purine derivatives. nih.gov
Homology Modeling for Uncharacterized Target Proteins
When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to build a predicted structure. This method is based on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.
The process involves finding a protein with a known 3D structure (the template) that has a high degree of sequence similarity to the target protein (the query). The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structure. The quality of the resulting model is highly dependent on the level of sequence identity between the target and the template. For a compound like this compound, if its biological target is a protein without a known structure, homology modeling could be employed to build a structural model of that protein. This model could then be used for subsequent computational studies, such as molecular docking, to investigate the binding interactions between the compound and its target protein, further guiding drug design efforts.
Mechanistic Insights into Biochemical Pathways and Enzymatic Modulation
Interference with De Novo Purine (B94841) Synthesis Pathways
The de novo purine synthesis pathway is a critical metabolic route for the production of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. Compounds that interfere with this pathway can significantly impact cell proliferation, making it a key target in various therapeutic strategies.
While direct studies on methyl 2-(5H-purin-6-ylsulfanyl)acetate's effect on this pathway are not extensively documented, research on structurally related purine analogs provides valuable insights. For instance, 6-mercaptopurine (B1684380) (6-MP), a well-known purine analog, is converted intracellularly to its ribonucleotide, which then inhibits several enzymes involved in de novo purine synthesis, including phosphoribosyl pyrophosphate amidotransferase. This inhibition leads to a depletion of the purine nucleotide pool, thereby hindering DNA and RNA synthesis and ultimately arresting cell growth. Given the structural similarities, it is plausible that this compound could exert its biological effects through a similar mechanism of action, interfering with the intricate machinery of de novo purine synthesis.
Modulation of Intracellular Signaling Cascades
This compound has been implicated in the modulation of several key intracellular signaling cascades that are crucial for cell survival, proliferation, and inflammatory responses.
Current research has not yet specifically elucidated the direct involvement of this compound in the Rac1 signaling pathway. Rac1, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cell motility, adhesion, and proliferation. Future investigations are warranted to explore the potential interaction of this compound with the Rac1 pathway and its downstream effectors.
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the cellular response to a wide array of stimuli, including stress, cytokines, and growth factors. These pathways play pivotal roles in inflammation, immunity, and cell survival.
Although direct evidence linking this compound to these pathways is still emerging, studies on other purine derivatives suggest a potential for interaction. For example, certain purine analogs have been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes. This suppression can occur through the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby attenuating the inflammatory response. Similarly, the MAPK pathways, including ERK1/2, JNK, and p38, are often interconnected with NF-κB signaling and can be modulated by various small molecules. Further research is necessary to delineate the precise effects of this compound on the intricate network of MAPK and NF-κB signaling.
A significant aspect of the biological activity of this compound and related compounds lies in their ability to influence cell cycle progression and induce apoptosis, or programmed cell death.
Studies on a structurally similar purine derivative have demonstrated the capacity to induce cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells from entering mitosis, thereby halting proliferation. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins.
Furthermore, this class of compounds has been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins. Such changes in the balance of these proteins lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.
Table 1: Investigated Biological Activities of a Structurally Related Purine Derivative
| Cell Line | Biological Effect | Pathway Implication |
|---|
Detailed Enzymatic Inhibition Kinetics
Understanding the kinetics of enzyme inhibition is crucial for elucidating the precise mechanism by which a compound exerts its effects. This involves determining the type of inhibition and the associated kinetic parameters.
The specific type of enzymatic inhibition—be it competitive, uncompetitive, or mixed—exhibited by this compound has not yet been definitively characterized in the scientific literature.
Competitive inhibition would involve the compound binding to the active site of an enzyme, thereby directly competing with the natural substrate.
Uncompetitive inhibition would entail the compound binding only to the enzyme-substrate complex.
Mixed inhibition would occur if the compound could bind to both the free enzyme and the enzyme-substrate complex.
Determining the inhibition type requires detailed kinetic studies, which would provide valuable information about the compound's mechanism of action and its potential as a therapeutic agent.
Elucidation of Enzyme Activation Mechanisms
The mechanism of action for this compound is predicated on its role as a prodrug. smpdb.ca Rather than directly activating enzymes, its therapeutic and cytotoxic effects are initiated through a process of metabolic activation. The compound itself is biologically inert and requires conversion within the body to its active forms. This bioactivation is a multi-step enzymatic process that ultimately generates cytotoxic thiopurine nucleotides. researchgate.net
The primary "activation" step involves the enzyme Hypoxanthine Phosphoribosyltransferase (HPRT), which converts the parent compound (after its initial conversion to 6-mercaptopurine) into thioinosine monophosphate (TIMP). frontiersin.org This resulting metabolite, TIMP, is a key active molecule that subsequently inhibits several crucial enzymes involved in nucleotide synthesis. frontiersin.org Therefore, the "activation" associated with this compound refers to the metabolic conversion of the prodrug into its pharmacologically active metabolites, which then act as enzyme inhibitors. frontiersin.org These active metabolites, particularly 6-thioguanine (B1684491) nucleotides (6-TGNs), are incorporated into DNA and RNA, disrupting their synthesis and function, which is particularly effective in rapidly dividing cells. researchgate.netnih.gov
Adenosine (B11128) Receptor Signaling and Downstream Effects
Coupling to G-Proteins and Adenylate Cyclase Activity
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play a significant role in various physiological processes. bmbreports.orgaacrjournals.org These receptors are integral to cell signaling, initiating intracellular cascades upon activation. The family of GPCRs is extensive, with over 300 identified non-olfactory receptors in the human genome. bmbreports.org
Derivatives of purines, such as N6-substituted adenosines, have been shown to interact with these receptors. For instance, studies on human A3 adenosine receptors (A3AR) expressed in CHO cells demonstrated that N6-substituted adenosine derivatives can act as agonists. nih.gov A3ARs typically couple to the Gαi family of G proteins. bmbreports.org Activation of Gαi subunits leads to the inhibition of adenylate cyclase activity, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). bmbreports.orgnih.gov This modulation of the cAMP pathway is a critical downstream effect of adenosine receptor activation by purine analogs. nih.gov
Activation of Phospholipase C Pathways
Phospholipase C (PLC) enzymes are crucial components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bmbreports.orgjcancer.orgresearchgate.net While a direct activation of PLC by this compound or its primary metabolite 6-mercaptopurine is not well-documented, thiopurines can influence signaling cascades that involve PLC.
The immunosuppressive effects of thiopurines like azathioprine (B366305) are linked to the modulation of T-cell activation, a process in which PLC-gamma (PLC-γ) plays a role. reumatologiaclinica.org Some research suggests that thiopurine therapy impacts signaling pathways involving Rac1, a GTP-binding protein that can be upstream of PLC-γ1 activation. nih.gov Furthermore, certain signaling pathways show that Protein Kinase A (PKA) can inhibit Gq-coupled receptor-mediated PLC activation, and azathioprine (a prodrug of 6-MP) is associated with these broader cascades. smpdb.ca This suggests that while thiopurines may not be direct activators, their immunomodulatory effects are intertwined with complex signaling networks that include PLC.
Interaction with Drug-Metabolizing Enzymes
The metabolic fate of this compound is dictated by the same enzymatic pathways that process 6-mercaptopurine. These pathways are a balance between anabolic (activation) and catabolic (inactivation) routes, with significant implications for efficacy and toxicity. reumatologiaclinica.org
| Enzyme | Role in Metabolism | Pathway Type | Description |
| Hypoxanthine Phosphoribosyltransferase (HPRT) | Converts 6-MP to Thioinosine Monophosphate (TIMP) | Anabolic (Activation) | This is the initial and crucial step for the drug's cytotoxic activity. TIMP is the first active metabolite. frontiersin.org |
| Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | Inhibited by TIMP | Target of Anabolic Pathway | TIMP inhibits IMPDH, blocking the synthesis of guanine (B1146940) nucleotides from inosine monophosphate, thus starving the cell of essential building blocks for DNA and RNA. frontiersin.orgresearchgate.net |
| Guanosine Monophosphate Synthetase (GMPS) | Functionally Downstream | Target of Anabolic Pathway | By blocking IMPDH, the substrate for GMPS is not produced, thus halting the de novo purine synthesis pathway. frontiersin.org |
| Thiopurine Methyltransferase (TPMT) | Methylates 6-MP to inactive 6-methylmercaptopurine (B131649) (6-MMP) | Catabolic (Inactivation) | This pathway competes with HPRT, reducing the amount of 6-MP available for conversion to active cytotoxic metabolites. Genetic variations in TPMT activity are a major cause of inter-individual differences in drug response and toxicity. researchgate.netreumatologiaclinica.org |
| Xanthine Oxidase (XO) | Oxidizes 6-MP to inactive 6-thiouric acid | Catabolic (Inactivation) | A major inactivation pathway, particularly in the liver and intestine. Inhibition of XO with drugs like allopurinol (B61711) can significantly increase the levels of active thiopurine metabolites. frontiersin.orgreumatologiaclinica.org |
Future Perspectives and Rational Drug Design Strategies
Strategic Optimization for Enhanced Efficacy and Selectivity
The optimization of purine (B94841) analogues is a critical step in drug development, aimed at improving their potency against specific biological targets while minimizing off-target effects. The structure-activity relationship (SAR) is fundamental to this process, providing insights into how chemical modifications influence biological activity. nih.gov For purine derivatives, key positions for modification include C2, C6, and N9 of the purine ring. mdpi.com
In the case of 6-thiopurine derivatives like methyl 2-(5H-purin-6-ylsulfanyl)acetate, the thioether linkage at the C6 position is a crucial determinant of activity. Research on similar 6-substituted purine derivatives has shown that thioether-linked compounds are often superior to their oxygen or nitrogen isosteres in terms of biological activity. researchgate.net Further optimization often involves introducing various substituents to modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affects target binding and selectivity. nih.govnih.gov
For instance, studies on N-substituted purine derivatives have demonstrated that the introduction of specific fragments can significantly alter cytotoxicity and antiviral activity. The length and nature of a linker attached to the purine nucleus can drastically impact efficacy. nih.gov One study on 6,9-disubstituted purine analogues found that para-substitution on an attached phenyl ring enhanced anticancer activity compared to meta-substitution, and the length of an alkyl chain was also a critical factor, with optimal lengths varying depending on the specific target kinase. nih.gov
Table 1: Example of Structure-Activity Relationship in 2,6,9-Trisubstituted Purine Analogues Against Cancer Cell Lines
| Compound | Substitution Pattern | Target Kinase | IC50 (µM) |
|---|---|---|---|
| 46a | Small meta-substitution | Bcr-Abl | 70 |
| 46b | Para-substitution, long alkyl chain | BTK | 0.41 |
| 46c | Para-substitution, iso-octyl chain | FLT3-ITD | 0.38 |
Data sourced from a study on piperazinyl purine derivatives, illustrating how substitutions impact inhibitory concentrations (IC50) against various tyrosine kinases. nih.gov
This systematic approach of modifying the purine scaffold and analyzing the resulting changes in biological activity allows for the rational design of analogues with enhanced efficacy and a more selective mechanism of action, thereby improving their therapeutic index. nih.gov
Design and Synthesis of Advanced Purine Analogues
Building upon the foundational purine structure, current research is exploring more complex molecular architectures to unlock new therapeutic possibilities. These advanced analogues often involve combining the purine core with other pharmacologically active moieties or creating intricate fused ring systems.
Fused heterocyclic systems represent another frontier in purine analogue design. In these molecules, additional rings are annulated onto the purine framework, creating larger, often planar, polycyclic structures. acs.org This can lead to compounds with novel electronic and steric properties, capable of interacting with biological targets in new ways, such as through DNA intercalation. mdpi.com Synthetic strategies have been developed to create a variety of fused systems, such as thieno-fused 7-deazapurines, which have shown significant cytotoxic activity. acs.org These complex structures expand the chemical space of purine-based agents, offering opportunities to develop compounds with unique mechanisms of action. acs.orgnih.gov
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the development of multi-targeted agents, which are designed to modulate several biological targets simultaneously. acs.org This approach is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.govnih.gov The purine scaffold is well-suited for the development of such agents due to its ability to interact with a wide range of biological targets, particularly protein kinases. nih.govmdpi.com
By strategically modifying the purine core, it is possible to design inhibitors that act on multiple kinases involved in cancer progression. acs.org For example, a single purine derivative might be engineered to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and a Cyclin-Dependent Kinase (CDK2), thereby disrupting tumor growth, angiogenesis, and cell cycle progression all at once. acs.org This polypharmacological approach can lead to enhanced therapeutic efficacy and may help to overcome the drug resistance that often develops with single-target agents. researchgate.net
Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods. openmedicinalchemistryjournal.com This integrated approach accelerates the identification and optimization of lead compounds by making the process more rational and less reliant on trial-and-error. springernature.comnih.gov
The pipeline for developing purine analogues like this compound typically begins with a computational phase. nih.gov
Target Identification and Virtual Screening: Once a biological target is identified, computational techniques such as molecular docking are used to screen large virtual libraries of compounds. This process predicts how different molecules might bind to the target's active site, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis. openmedicinalchemistryjournal.commdpi.com
De Novo Design and QSAR: Computational tools can also be used for de novo design, where novel molecular structures are built from scratch to fit a specific target. openmedicinalchemistryjournal.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically correlate chemical structure with biological activity, providing predictive insights for designing more potent analogues. springernature.comnih.gov
Synthesis and Experimental Validation: The most promising candidates identified through computational work are then synthesized in the laboratory. These new compounds undergo experimental testing to validate their biological activity and determine key parameters like inhibitory concentrations (e.g., IC50). nih.gov
Iterative Optimization: The experimental results are then fed back into the computational models. This iterative cycle of design, synthesis, testing, and analysis allows for the progressive refinement of the chemical structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
This integrated pipeline streamlines the drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent from concept to clinical evaluation. springernature.com
Translational Research Directions in Preclinical Development
Translational research acts as the critical bridge between basic science discoveries made in the laboratory ("bench") and their application in clinical practice ("bedside"). pharmafeatures.comwisc.edu For a promising purine analogue, the preclinical development phase is a key part of this translational pathway, designed to rigorously evaluate its potential as a therapeutic agent before it can be tested in humans. nih.gov
The primary goal of this stage is to gather comprehensive data on the compound's efficacy and safety profile. nih.gov This involves a series of standardized studies:
Pharmacokinetics and ADMET Studies: Researchers investigate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the drug candidate. This helps to understand how the compound is processed by a living organism.
In Vivo Efficacy Studies: The analogue is tested in relevant animal models of the target disease to confirm that the therapeutic effects observed in vitro translate to a whole biological system. pharmafeatures.com
Toxicology and Safety Pharmacology: Rigorous toxicology studies are conducted under Good Laboratory Practice (GLP) guidelines to identify any potential adverse effects and to determine a safe dose range for initial human trials. nih.gov
CMC (Chemistry, Manufacturing, and Controls): Processes are developed for synthesizing the drug candidate on a larger scale under Good Manufacturing Practices (GMP) to ensure its purity, stability, and consistency for clinical use. nih.gov
Successfully navigating this preclinical phase is essential for obtaining regulatory approval from bodies like the FDA to initiate Phase I clinical trials in humans. wisc.edu The translatability of preclinical data is crucial, as poor correlation between animal models and human outcomes is a significant challenge in drug development. pharmafeatures.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-mercaptopurine (B1684380) (6-MP) |
| 6-thioguanine (B1684491) |
| Pyrimidine (B1678525) |
| Thiazole |
| Piperidine |
| Adenosine (B11128) |
| Thieno-fused 7-deazapurine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
